3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a butoxybenzyl group and a methyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butoxybenzyl alcohol and 5-methyl-2-aminophenol.
Formation of Benzoxazole Core: The 5-methyl-2-aminophenol is reacted with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the benzoxazole core.
Introduction of Butoxybenzyl Group: The 4-butoxybenzyl alcohol is then introduced through a nucleophilic substitution reaction, typically using a strong base like sodium hydride or potassium carbonate, to attach the butoxybenzyl group to the benzoxazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxybenzyl alcohol
- 5-methyl-2-aminophenol
- Benzoxazole derivatives with different substituents
Uniqueness
3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is unique due to the specific combination of the butoxybenzyl and methyl groups attached to the benzoxazole core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(4-butoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H21NO3/c1-3-4-11-22-16-8-6-15(7-9-16)13-20-17-12-14(2)5-10-18(17)23-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3 |
InChI Key |
NVNGIUFMTGPAKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Origin of Product |
United States |
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